N~2~-Formyl-L-leucinamide
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Overview
Description
N~2~-Formyl-L-leucinamide is an organic compound derived from leucine, an essential amino acid It is characterized by the presence of a formyl group attached to the nitrogen atom of the leucinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Formyl-L-leucinamide typically involves the N-formylation of L-leucinamide. One common method is the reaction of L-leucinamide with formic acid in the presence of a catalyst. For instance, sulfonic acid functionalized over biguanidine fabricated silica-coated heterogeneous magnetic nanoparticles (NP@SO3H) can be used as an efficient and recyclable catalyst for this reaction . The reaction is carried out under mild conditions, and the catalyst can be easily recovered and reused.
Industrial Production Methods
Industrial production of N2-Formyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-Formyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: N2-Formyl-L-leucinamide can be converted to N2-carboxyl-L-leucinamide.
Reduction: The product can be N2-hydroxymethyl-L-leucinamide.
Substitution: Various substituted derivatives of N2-Formyl-L-leucinamide can be formed depending on the nucleophile used.
Scientific Research Applications
N~2~-Formyl-L-leucinamide has several applications in scientific research:
Biology: The compound is studied for its role in protein synthesis and modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive peptides.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N2-Formyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide derivative with similar structural features.
D-leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1s)-1-formyl-3-methylbutyl]: Another leucinamide derivative with a formyl group.
Uniqueness
N~2~-Formyl-L-leucinamide is unique due to its specific formylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a chiral derivatization reagent and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
59867-89-9 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S)-2-formamido-4-methylpentanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)3-6(7(8)11)9-4-10/h4-6H,3H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 |
InChI Key |
SYWGXOBGAQRXAZ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC=O |
Origin of Product |
United States |
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